4-Chlor-2-methoxy-3-(trifluormethyl)pyridin

Übersicht

Beschreibung

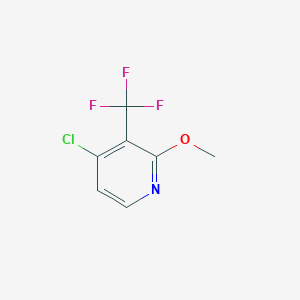

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

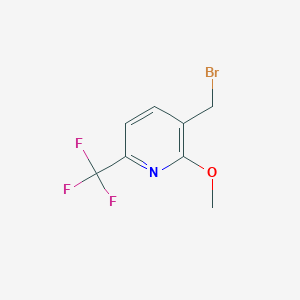

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom, a methoxy group, and a trifluoromethyl group attached to it .Wissenschaftliche Forschungsanwendungen

Agrochemische Industrie

4-Chlor-2-methoxy-3-(trifluormethyl)pyridin: ist ein zentrales Strukturmotiv in aktiven agrochemischen Wirkstoffen. Seine Derivate werden in großem Umfang zum Pflanzenschutz eingesetzt und nutzen die einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom und den Pyridin-Rest verliehen werden . Beispielsweise wird es bei der Synthese von Fluazifop-butyl eingesetzt, einem Herbizid, das Grasunkräuter bekämpft, ohne breitblättrige Kulturen zu schädigen .

Pharmazeutische Entwicklung

Diese Verbindung dient als Zwischenprodukt in der pharmazeutischen Industrie, wobei die Trifluormethylgruppe für die biologische Aktivität verschiedener Medikamente von entscheidender Bedeutung ist . Es ist an der Herstellung von Medikamenten beteiligt, die für die Marktzulassung zugelassen wurden, sowie an zahlreichen Kandidaten, die sich derzeit in klinischen Studien befinden .

Veterinärmedizin

In der Veterinärmedizin werden Derivate dieser Verbindung in Produkten zur Behandlung und Vorbeugung von Krankheiten bei Tieren gefunden. Der Trifluormethylpyridin-(TFMP)-Rest hat in mehreren veterinärmedizinischen Produkten die Marktzulassung erhalten .

Synthese von Metall-organischen Gerüsten (MOFs)

Die Verbindung wird bei der Synthese von MOFs verwendet, porösen Materialien mit Anwendungen, die von der Gasspeicherung bis zur Katalyse reichen . MOFs, die mit diesem Pyridinderivat synthetisiert werden, können einzigartige Eigenschaften aufweisen, die für die Materialwissenschaft der Zukunft von Vorteil sind.

Herstellung von Pestiziden

Die Nachfrage nach TFMP-Derivaten, zu denen auch This compound gehört, hat aufgrund ihrer Wirksamkeit in Pestiziden zugenommen. Diese Verbindungen spielen eine grundlegende Rolle bei der Entwicklung von Pestiziden, die Nutzpflanzen schützen und krankheitserregende Schädlinge bekämpfen .

Entwicklung von Funktionsmaterialien

Fortschritte bei Funktionsmaterialien, wie z. B. in der Elektronik und in Beschichtungen, wurden durch die Entwicklung von fluorierten organischen Verbindungen, einschließlich TFMP-Derivaten, ermöglicht . Ihre einzigartigen Eigenschaften tragen zur Leistung und Haltbarkeit dieser Materialien bei.

Wirkmechanismus

Target of Action

- TFMP is commonly used in the synthesis of organic compounds, particularly in the context of Suzuki–Miyaura cross-coupling reactions . In this reaction, the compound’s primary target is palladium (Pd) , which acts as a catalyst. Palladium facilitates the formation of carbon–carbon bonds by mediating the coupling of organoboron reagents (such as TFMP) with other organic fragments.

Biochemical Pathways

- The Suzuki–Miyaura coupling reaction occurs through transmetalation, where boron-containing reagents (including TFMP) transfer their organic groups to palladium. This process involves the activation of Pd(0) species and subsequent reductive elimination . The newly formed carbon–carbon bond can be part of complex organic molecules, enabling the synthesis of pharmaceuticals, agrochemicals, and other valuable compounds.

Biochemische Analyse

Biochemical Properties

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine can impact cell signaling pathways, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. Additionally, it can interact with transcription factors, thereby influencing gene expression. The presence of the trifluoromethyl group in its structure enhances its binding affinity to certain biomolecules, making it a potent modulator of biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine remains stable under specific conditions, but its degradation products can also have significant biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .

Metabolic Pathways

4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels within cells. Its interactions with enzymes such as cytochrome P450 play a crucial role in its metabolism and the subsequent biochemical effects. The modulation of these pathways by 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine can lead to significant changes in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall biochemical effects. The interactions with transporters and binding proteins are critical for its effective distribution and function within the biological system .

Subcellular Localization

The subcellular localization of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHGIWPDHRDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

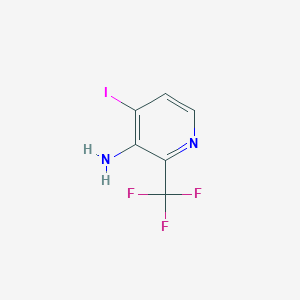

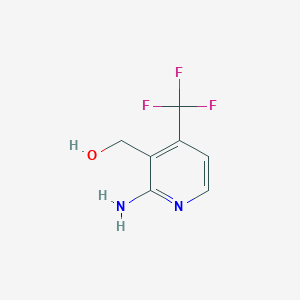

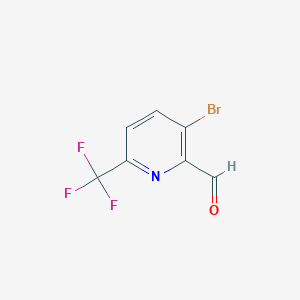

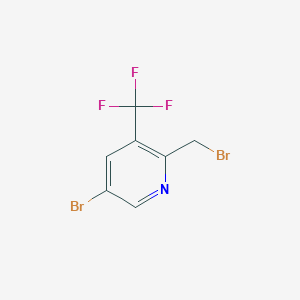

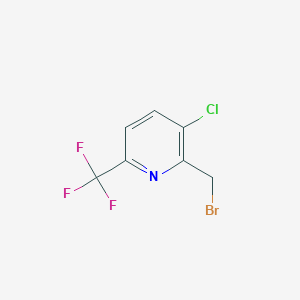

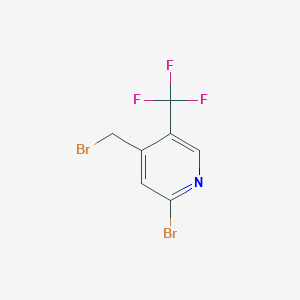

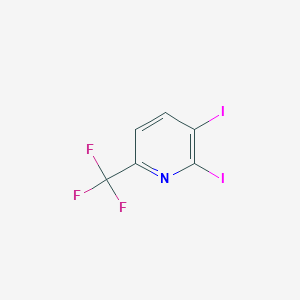

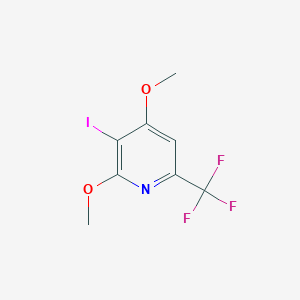

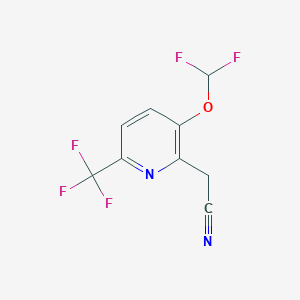

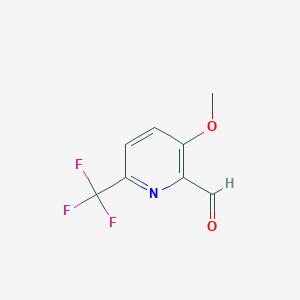

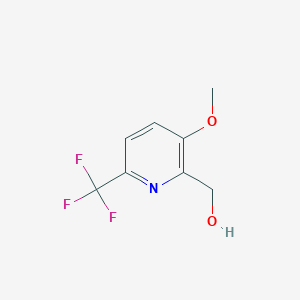

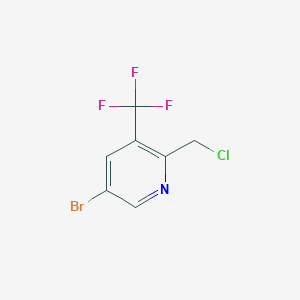

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.